1-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
3054-58-8 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(16-4-2)7-12-6-5-8(13)11-10(12)14/h5-6,9H,3-4,7H2,1-2H3,(H,11,13,14) |
InChI Key |
MJWPGDFMTGDCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=CC(=O)NC1=O)OCC |
solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
Chemical Identification:
- IUPAC Name: 1-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione
- CAS Number: 1152513-72-8
- Molecular Formula: C10H16N2O4
This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a diethoxyethyl group and two carbonyl groups, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in hydrogen bonding and π-π stacking interactions with biomolecules, potentially influencing enzyme activity and receptor binding.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antioxidant Activity: Some studies suggest that pyrimidine derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects: Compounds with similar structures have shown antimicrobial activity against various pathogens. The presence of the pyrimidine ring may enhance the interaction with microbial enzymes or receptors.
- Enzyme Inhibition: There is evidence that certain pyrimidine derivatives inhibit enzymes involved in metabolic pathways. For instance, inhibition of carboxylesterases has been noted for structurally related compounds .
In Vitro Studies
A study on related pyrimidine compounds demonstrated significant inhibitory effects on human carboxylesterases. These enzymes play crucial roles in drug metabolism and detoxification processes. The findings indicated that modifications in the structure could lead to enhanced selectivity and potency against specific isoforms .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various pyrimidine derivatives, including this compound. The results highlighted that the presence of electron-donating groups at specific positions on the pyrimidine ring could increase biological activity. For instance:
- Position 5 Substitution: Enhancements in binding affinity were observed when substituents were introduced at this position.
Data Table: Biological Activities of Pyrimidine Derivatives
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The key structural variations among pyrimidine-2,4-dione derivatives lie in their N1 and N3 substituents. Below is a comparison of 1-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione with structurally related compounds:
Key Observations :
- Lipophilicity : The diethoxyethyl group in the target compound increases lipophilicity compared to hydroxypropyl (logP ~0.5) or methoxyethyl (logP ~0.3) substituents. This may enhance blood-brain barrier penetration or herbicidal activity .
- Stability : Ethoxy groups resist hydrolysis better than benzyloxy or hydroxypropyl substituents, which may degrade under acidic/basic conditions .
Physicochemical Properties
| Property | 1-(2,2-Diethoxyethyl) | 1-(2-Methoxyethyl) | 1-(Benzyloxy) | 6-Amino-1,3-diethyl |
|---|---|---|---|---|
| Density (g/cm³) | ~1.2 (predicted) | 1.213 | 1.31 (est.) | 1.28 (est.) |
| pKa | ~9.5 (predicted) | 9.62 | 4.66 | 8.5 (est.) |
| Water Solubility | Low | Moderate | Low | Moderate |
Q & A
Q. What are the common synthetic routes for 1-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the pyrimidine-2,4-dione core. Key steps include:
- Core formation : Cyclization of urea derivatives with diethyl malonate or similar substrates under acidic conditions .
- Functionalization : Alkylation at the N1 position using 2,2-diethoxyethyl halides, often in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to enhance nucleophilicity .
- Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates . Purity is monitored via TLC or HPLC, with yields improved by iterative solvent selection (e.g., acetonitrile for high solubility) .
Q. How can researchers confirm the structural identity and purity of synthesized this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the diethoxyethyl substituent (e.g., δ 1.2–1.4 ppm for ethoxy CH₃ and δ 3.5–4.0 ppm for OCH₂CH₃) and pyrimidine-dione backbone .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and detects impurities via isotopic patterns .
- X-ray crystallography : Resolves regiochemistry and confirms spatial orientation of substituents in crystalline forms .
Advanced Research Questions
Q. What reaction mechanisms govern the regioselectivity of substituent introduction in pyrimidine-2,4-dione derivatives?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., carbonyl) direct electrophilic substitution to N1, while steric hindrance from diethoxyethyl groups may favor N3 modifications .
- Catalytic systems : Palladium catalysts enable cross-coupling at C5/C6 positions, as seen in analogous thieno-pyrimidine derivatives . Methodological validation involves DFT calculations to map charge distribution and kinetic studies under varied pH/temperature .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Target identification : Screen against kinase or protease targets (e.g., eEF-2K) using fluorescence-based assays, given structural similarities to pyrido-pyrimidine inhibitors .
- Cell-based assays : Test cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines, comparing results to unsubstituted pyrimidine-dione controls .
- SAR studies : Systematically modify the diethoxyethyl group to assess its role in membrane permeability and target binding .
Q. What analytical strategies resolve contradictions in reported biological activities of pyrimidine-dione derivatives?
Contradictions often arise from:
- Purity discrepancies : Validate compound integrity via LC-MS and elemental analysis .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Structural analogs : Compare activity of 1-(2,2-diethoxyethyl) derivatives with N1-alkyl or N1-aryl analogs to isolate substituent effects .
Q. How can crystallographic data and molecular modeling enhance understanding of this compound’s interactions with biological targets?
- XRD analysis : Resolve hydrogen-bonding patterns between the pyrimidine-dione core and active-site residues (e.g., kinase ATP-binding pockets) .
- Docking simulations : Use software like AutoDock Vina to predict binding poses, prioritizing conformations where the diethoxyethyl group occupies hydrophobic pockets .
- MD simulations : Assess dynamic stability of ligand-target complexes over 100-ns trajectories to identify critical interaction points .
Q. What stability challenges arise during storage and handling of this compound, and how are they mitigated?
- Hydrolysis : The diethoxyethyl group is prone to acid/base-mediated cleavage. Store in anhydrous conditions (desiccants) and avoid aqueous buffers below pH 5 .
- Oxidation : Susceptibility increases with dissolved O₂; use degassed solvents for solutions and store under inert gas .
- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Methodological Guidance for Data Interpretation
Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?
- Systematic substitution : Replace diethoxyethyl with smaller (ethoxy) or bulkier (benzyl) groups to map steric tolerance .
- Pharmacophore modeling : Identify essential moieties (e.g., pyrimidine-dione core) using comparative molecular field analysis (CoMFA) .
- In vitro/in vivo correlation : Validate SAR predictions with pharmacokinetic studies (e.g., logP adjustments for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
